

# Application Note: Radiolabeling Cholecystokinin (27-32)-amide for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system.[1][2] Its biological effects are mediated through two G protein-coupled receptors (GPCRs), the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R).[3][4] The C-terminal fragment, **cholecystokinin (27-32)-amide** (H-Trp-Met-Asp-Phe-NH<sub>2</sub>), represents the core binding sequence essential for receptor interaction.[5][6][7] Radiolabeling this peptide fragment is a fundamental technique for characterizing receptor expression, affinity, and pharmacology, which is vital for drug discovery and molecular imaging. [4][8]

This application note provides detailed protocols for the radiolabeling of a CCK (27-32)-amide analog, its subsequent purification, and its application in receptor binding assays.

## **Radiolabeling Strategies and Protocols**

The choice of radionuclide depends on the intended application. For in vitro receptor binding assays, Iodine-125 (125 I) is commonly used due to its suitable half-life and ease of detection. For in vivo imaging (SPECT), Technetium-99m (99mTc) or Indium-111 (111 In) are preferred. [8][9] [10] This protocol will focus on radioiodination.

Table 1: Comparison of Common Radiolabeling Methods for CCK Peptides



| Radionuclide      | Labeling Method                                        | Chelator/Prosthetic<br>Group           | Key Characteristics                                                            |
|-------------------|--------------------------------------------------------|----------------------------------------|--------------------------------------------------------------------------------|
| 125               | Direct Iodination (e.g.,<br>Iodogen, Chloramine-<br>T) | Requires tyrosine or histidine residue | High specific activity, suitable for in vitro assays.[7]                       |
| <sup>111</sup> In | Indirect via<br>Bifunctional Chelator                  | DTPA, DOTA                             | Stable complex,<br>suitable for SPECT<br>imaging and therapy.<br>[5][9]        |
| <sup>99m</sup> Tc | Indirect via<br>Bifunctional Chelator                  | HYNIC, DTPA                            | Readily available via<br>generator, ideal for<br>SPECT imaging.[9]<br>[10][11] |
| <sup>68</sup> Ga  | Indirect via<br>Bifunctional Chelator                  | DOTA                                   | Positron emitter for PET imaging, short half-life.[4]                          |

Note: For direct iodination of CCK(27-32)-amide, a tyrosine residue must be added to the sequence (e.g., at the N-terminus) to serve as the site of iodination.

# Experimental Protocol: Radioiodination of [Tyr]-CCK(27-32)-amide

This protocol describes the labeling of a tyrosine-extended CCK hexapeptide amide using the lodogen method.

#### Materials:

- [Tyr]-CCK(27-32)-amide peptide
- Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
- Sodium [125] lodide
- Phosphate Buffer (0.1 M, pH 7.4)



- · Sodium Metabisulfite solution
- Sephadex G-10 or equivalent size-exclusion column
- RP-HPLC system for purification

#### Procedure:

- lodogen Tube Preparation: Prepare a glass reaction vial coated with 20-50 μg of lodogen by dissolving it in dichloromethane, adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.
- Reaction Mixture: Add 5-10  $\mu$ g of [Tyr]-CCK(27-32)-amide dissolved in 50  $\mu$ L of Phosphate Buffer to the lodogen-coated vial.
- Initiate Labeling: Add 0.5-1.0 mCi (18.5-37 MBq) of Sodium [125] lodide to the reaction vial.
- Incubation: Gently agitate the mixture at room temperature for 10-15 minutes.
- Quenching the Reaction: Stop the reaction by transferring the mixture to a separate tube containing 100  $\mu$ L of sodium metabisulfite solution to reduce unreacted iodine.
- Initial Purification: Separate the radiolabeled peptide from free <sup>125</sup>I using a pre-equilibrated size-exclusion column (e.g., Sephadex G-10), eluting with an appropriate buffer.
- Final Purification: Perform RP-HPLC for final purification and to isolate the mono-iodinated product.[12][13]



Click to download full resolution via product page



Caption: Workflow for radioiodination and purification of CCK peptide.

## **Receptor Binding Assays**

Radiolabeled CCK peptides are used to determine the binding characteristics of unlabeled compounds at CCK receptors expressed in cell membranes or intact cells.[14][15]

## **Experimental Protocol: Competitive Radioligand Binding Assay**

This protocol determines the affinity (K<sub>i</sub>) of a test compound for the CCK receptor.

#### Materials:

- Cell membranes or whole cells expressing CCK1R or CCK2R
- [125]-Tyr]-CCK(27-32)-amide (Radioligand)
- Unlabeled CCK-8 (for non-specific binding)
- Test compounds at various concentrations
- Binding Buffer (e.g., KRH medium with 0.2% BSA and 0.01% soybean trypsin inhibitor)[14]
- · 96-well plates
- Cell harvester and filter mats (for membrane assays)
- Gamma counter

#### Procedure:

- Plate Setup: In a 96-well plate, add binding buffer to all wells.
- Total Binding: Add a fixed concentration of the radioligand (typically at its  $K_{\vartheta}$  value) and the cell membrane preparation.

### Methodological & Application





- Non-Specific Binding (NSB): Add the radioligand, cell membranes, and a high concentration of unlabeled CCK-8 (e.g.,  $1\,\mu\text{M}$ ) to saturate all specific binding sites.[14]
- Competitive Binding: Add the radioligand, cell membranes, and serial dilutions of the test compound to the remaining wells.
- Incubation: Incubate the plate at 37°C for 60 minutes to reach binding equilibrium.[14]
- Separation: Rapidly separate bound from free radioligand by filtering the contents of each
  well through a filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove
  unbound radioligand.
- Quantification: Measure the radioactivity trapped on the filters for each well using a gamma counter.
- Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the
  percentage of specific binding against the log concentration of the test compound to
  determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the ChengPrusoff equation.





Diagram 2: Competitive Binding Assay Workflow

Click to download full resolution via product page

Caption: Experimental workflow for a competitive radioligand binding assay.

### **Data Presentation**

Binding affinity data from competitive assays are crucial for characterizing novel compounds.



Table 2: Representative Binding Affinities of CCK Analogs

| Compound                  | CCK1R K <sub>I</sub> (nM) | CCK2R K <sub>i</sub> (nM) | Selectivity     |
|---------------------------|---------------------------|---------------------------|-----------------|
| Sulfated CCK-8            | ~0.5 - 1.5                | ~0.3 - 1.0                | None            |
| Non-sulfated CCK-8        | >100                      | ~1.0 - 5.0                | CCK2R Selective |
| Gastrin                   | >1000                     | ~1.0 - 5.0                | CCK2R Selective |
| L-364,718<br>(Antagonist) | ~0.1 - 0.5                | >100                      | CCK1R Selective |
| L-365,260<br>(Antagonist) | >100                      | ~2.0 - 10.0               | CCK2R Selective |

Note: Data compiled from literature; actual values may vary based on experimental conditions.[16]

## **CCK Receptor Signaling Pathways**

Binding of CCK to its receptors initiates a cascade of intracellular signaling events. Both CCK1R and CCK2R primarily couple through G $\alpha$ q proteins, but can also couple to other G proteins like G $\alpha$ s.[1][17][18]

- Gαq Pathway: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP<sub>2</sub> into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[17][19] IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates Protein Kinase C (PKC).[17]
- Gαs Pathway: Activation of adenylyl cyclase increases cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[1][18]
- MAPK Pathways: CCK receptor activation also stimulates mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which are involved in regulating gene expression and other cellular processes.[17]





Diagram 3: Major CCK Receptor Signaling Pathways

Click to download full resolution via product page

Caption: CCK receptor activation leads to diverse signaling cascades.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 2. 99mTc-Tricarbonyl-K-H-K-H-cholecystokinin 8 Molecular Imaging and Contrast Agent Database (MICAD) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiolabeled peptides for targeting cholecystokinin-B/gastrin receptor-expressing tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabeling approaches for cholecystokinin B receptor imaging [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New radiolabeled CCK-8 analogues [Tc-99m-GH-CCK-8 and Tc-99m-DTPA-CCK-8]: preparation and biodistribution studies in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Efficient Radiolabeling of Short Peptides PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Receptor binding assays [bio-protocol.org]
- 15. Radioligand binding methods for membrane preparations and intact cells PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- To cite this document: BenchChem. [Application Note: Radiolabeling Cholecystokinin (27-32)-amide for Receptor Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668894#radiolabeling-cholecystokinin-27-32-amidefor-receptor-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com